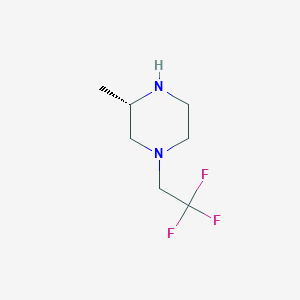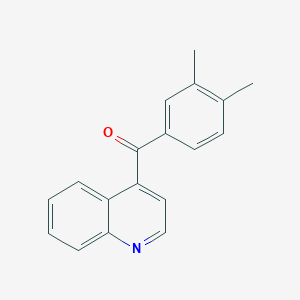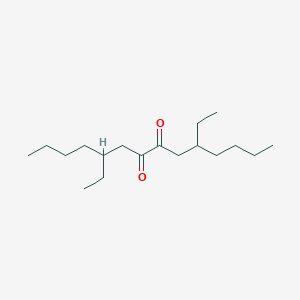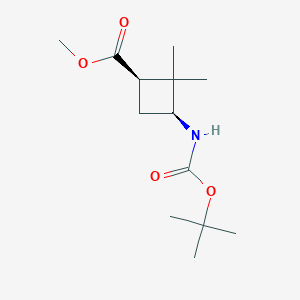
manganese;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one
Vue d'ensemble
Description
Manganese is a hard, brittle, silvery metal . It is too brittle to be of much use as a pure metal and is mainly used in alloys, such as steel . Steel contains about 1% manganese, to increase the strength and also improve workability and resistance to wear .
Molecular Structure Analysis
The molecular structure of manganese compounds can vary widely. For example, two new manganese(III) Schiff base complexes were synthesized and characterized by UV–Vis absorption spectra, FT-IR, TGA Analyses, and single-crystal X-ray diffraction technique .Chemical Reactions Analysis
Manganese ions can undergo various reactions. For example, in the presence of aqueous ammonia, white Mn(OH)2 precipitates . In basic solutions, H2O2 oxidizes Mn (II) to Mn (IV), giving a brown precipitate .Physical And Chemical Properties Analysis
Manganese is a gray-white, hard, and very brittle metal . It tarnishes on exposure to air and oxidizes to manganese when heated . It dissolves readily in dilute acids .Applications De Recherche Scientifique
Manganese Oxides at the Nanoscale
Manganese, due to its various oxidation states, forms a wide range of oxides with significant applications in health, catalysis, and other fields. Advances in synthetic strategies have led to the exploration of manganese oxides at the nanoscale, revealing outstanding structural, optical, catalytic, magnetic, and transport properties. These properties open new opportunities in diverse applications critical to global society, such as health care and environmental sustainability (Ghosh, 2020).
Alkene Epoxidation Catalysis
Manganese(III) complexes have been utilized in alkene epoxidation, showcasing manganese's role in synthetic chemistry. The study of manganese porphyrins electrostatically bound to counter-charged supports for epoxidation reactions demonstrates manganese's versatility and efficiency as a catalyst. This application underscores manganese's importance in organic synthesis and industrial chemistry (Sacco et al., 2001).
Manganese-Oxygen Bonding
Research into manganese-oxygen bonding aims to understand its implications in biological and synthetic processes. The synthesis of stable, high-spin trigonal bipyramidal manganese complexes highlights the fundamental aspects of manganese chemistry and its potential applications in catalysis and environmental remediation (Park et al., 2015).
Manganese Citrate Complexes
The synthesis of mononuclear manganese citrate complexes provides insights into manganese's speciation in biological media. These complexes are relevant to understanding the beneficial and toxic effects of manganese on humans, highlighting the element's role in biomedicine and toxicology (Matzapetakis et al., 2000).
Manganese Carbodiimide
The synthesis and characterization of manganese carbodiimide (MnNCN) reveal its potential in magnetic materials. This research expands the knowledge on manganese's applications in materials science, particularly in the development of new magnetic and electronic materials (Liu et al., 2005).
Mécanisme D'action
Target of Action
The primary targets of manganese-based compounds are often metal-dependent enzymes and proteins within cells . These targets play crucial roles in various biological processes, including cellular metabolism, immune response, and signal transduction .
Mode of Action
Manganese-based compounds interact with their targets through various mechanisms. For instance, they can bind to metal-dependent enzymes, altering their function and leading to changes in cellular processes . Additionally, manganese-based compounds can also act as chelating agents, selectively depriving cells of essential metal ions such as iron, zinc, and manganese itself, thereby inhibiting bacterial growth .
Biochemical Pathways
Manganese-based compounds can affect several biochemical pathways. For example, they can stimulate the cGAS-STING pathway, a promising immunotherapeutic strategy for cancer treatment . They can also influence the metabolism of alpha-linolenic acid, biosynthesis of unsaturated fatty acids, galactose metabolism, pantothenate and CoA biosynthesis, pentose phosphate pathway, and carbon metabolism .
Pharmacokinetics
The pharmacokinetics of manganese-based compounds involve their absorption, distribution, metabolism, and excretion (ADME). These compounds can effectively migrate through biological membranes by means of passive diffusion . Their solubility and lipophilicity also play a significant role in their bioavailability .
Result of Action
The molecular and cellular effects of manganese-based compounds are diverse. They can damage DNA, inhibit histone deacetylases (HDACs) and poly adenosine diphosphate-ribose polymerase (PARP) to impede the repair of DNA damage, thereby promoting the leakage of DNA fragments into the cytoplasm . These DNA fragments can activate the cGAS-STING pathway, initiating an innate immune response and a two-way communication between tumor cells and neighboring immune cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of manganese-based compounds. For instance, the presence of other metals in the environment can affect the binding affinities of manganese-based compounds, thereby influencing their antibacterial properties . Moreover, the pH of the environment can also impact the solubility and hence the bioavailability of these compounds .
Safety and Hazards
Propriétés
IUPAC Name |
manganese;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Mn/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,10H,1H3;/b2*4-2-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPUQADKSVBDBE-BGHCZBHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F6MnO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 90471367 | |
CAS RN |
20080-72-2 | |
| Record name | Bis(trifluoro-2,4-pentanedionato)manganese(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1459536.png)
![Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459538.png)







